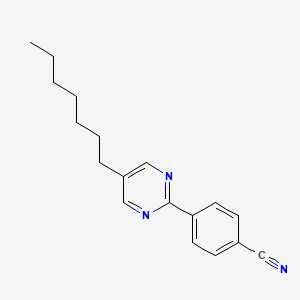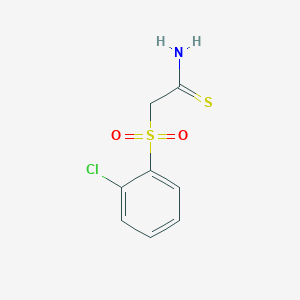
1-(3-Methoxyphenyl)-2-methylpropan-1-one
Overview
Description
The compound “1-(3-Methoxyphenyl)piperazine” is an analytical reference standard categorized as a piperazine . This product is intended for research and forensic applications .
Synthesis Analysis
A novel one-pot asymmetric reductive amination of 3-methoxyacetophenone with (S)- or ®-α- methylbenzylamine using the combination of Ti (OiPr)4/Raney-Ni/H2 has been reported . This procedure provides excellent yield and diastereomeric excess .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various methods such as UV-Vis absorption spectra, water vapor permeability, thermal, and moisture properties .Chemical Reactions Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various methods. For example, the physical state, appearance, odor, pH, melting point, boiling point, etc., can be determined .Scientific Research Applications
Side-Chain Fragmentation Studies
- Research on the one-electron oxidation of arylpropanols and their derivatives, including those related to 1-(3-Methoxyphenyl)-2-methylpropan-1-one, has provided insights into side-chain fragmentation involving radical cations. This study is significant for understanding the chemical behavior of these compounds under oxidative conditions (Baciocchi et al., 1996).
Structural and Property Analysis
- Investigations into the structures and properties of related β-diketones have been conducted, shedding light on their conformations and potential applications in chemical synthesis (Emsley et al., 1987).
Synthesis and Chemical Transformations
- Studies on the synthesis of compounds similar to this compound and their cyclic analogs provide valuable information for organic synthesis and potential industrial applications (Collins et al., 1986).
Photoinitiators in Coatings
- Copolymers containing 1-(4-morpholinophenyl)-2-benzyl-2-[N-methyl-N-(3-methacryloyloxy propyl)]aminopropan-1-one, a compound structurally similar to this compound, have been studied as photoinitiators for ultraviolet-curable coatings. This research is crucial for developing new materials in the coatings industry (Angiolini et al., 1997).
Nucleophilic Substitution and Elimination Reactions
- Investigations into the mechanisms of nucleophilic substitution and elimination reactions at tertiary carbon, using compounds analogous to this compound, contribute to a deeper understanding of reaction dynamics in organic chemistry (Toteva et al., 1996).
Synthesis of Central Analgesics
- Research on the synthesis of central analgesics like tapentadol hydrochloride from compounds including 1-(3-methoxyphenyl)-1-propanone, structurally related to this compound, is significant for pharmaceutical chemistry (Yuhua, 2010).
Mechanism of Action
Target of Action
It shares structural similarities with tramadol, a known analgesic . Tramadol primarily targets the μ-opioid receptor (μOR) and inhibits monoamine reuptake
Mode of Action
Tramadol has been shown to affect G protein-coupled receptors (GPCRs), monoamine transporters, and ion channels . It’s speculated that 1-(3-Methoxyphenyl)-2-methylpropan-1-one could have similar interactions, but this requires experimental validation.
Biochemical Pathways
For instance, Tramadol is metabolized in the liver via CYP2D6 & CYP3A4 enzymes
Pharmacokinetics
Tramadol, a structurally similar compound, is known to have low systemic bioavailability following oral dosing
Result of Action
Tramadol, a structurally similar compound, is known to produce antinociception by binding to μ-opioid receptors
Action Environment
It’s known that environmental factors such as temperature, ph, and light can affect the stability and efficacy of many chemical compounds
Safety and Hazards
Future Directions
Flow biocatalysis has emerged as an empowering tool to boost the potential of enzymatic reactions towards more automated, sustainable, and generally efficient synthetic processes . An integrated biocatalysis-crystallization concept was developed for the continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine, which is a valuable intermediate for the synthesis of rivastigmine, a highly potent drug for the treatment of early stage Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
It is known that phenylpropanoids, the class of compounds to which it belongs, play a crucial role in plant defense mechanisms and are involved in a variety of biochemical reactions
Cellular Effects
Other phenylpropanoids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 1-(3-Methoxyphenyl)-2-methylpropan-1-one vary with different dosages in animal models .
Metabolic Pathways
Other phenylpropanoids are known to interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)11(12)9-5-4-6-10(7-9)13-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINIAUCIBWCJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500464 | |
| Record name | 1-(3-Methoxyphenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6026-75-1 | |
| Record name | 1-(3-Methoxyphenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



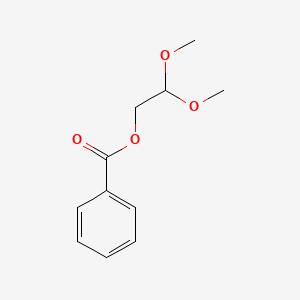
![Bicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B3054342.png)
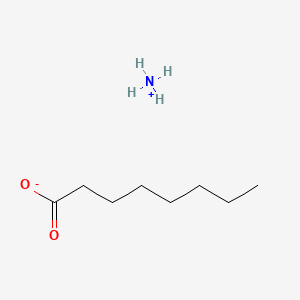

![4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine](/img/structure/B3054348.png)


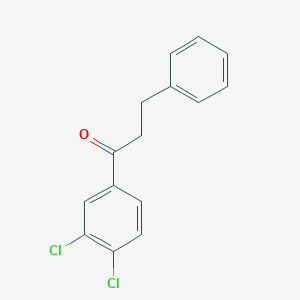
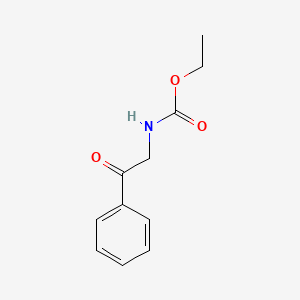
![Oxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B3054356.png)
![Oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B3054357.png)
